Napyradiomycin B4 is derived from the Streptomyces species, particularly isolated from marine environments. This compound belongs to a broader classification of natural products known as polyketides, which are synthesized by the polyketide synthase pathway. The structural uniqueness and biological activity of napyradiomycin B4 contribute to its classification as an antibiotic agent with potential therapeutic applications .
The synthesis of napyradiomycin B4 can be approached through both natural extraction and total synthesis methods. The biosynthetic pathway involves a series of enzymatic reactions that lead to the formation of its complex structure from simpler precursors.
In nature, Streptomyces species synthesize napyradiomycins through a polyketide biosynthetic pathway that includes:
Recent studies have reported synthetic routes for napyradiomycins using advanced organic chemistry techniques. For instance, asymmetric chlorination methods have been employed to construct the core structure, followed by functionalization steps to achieve the desired stereochemistry and substituents .
Napyradiomycin B4 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₄H₁₅O₃, indicating the presence of hydroxyl and methyl groups.
Napyradiomycin B4 participates in various chemical reactions due to its reactive functional groups. Key reactions include:
The mechanism of action for napyradiomycin B4 primarily involves its interaction with cellular pathways. Research indicates that it suppresses RANKL-induced signaling pathways, specifically inhibiting the MEK-ERK signaling cascade. This inhibition leads to reduced osteoclastogenesis, suggesting potential applications in treating bone-related diseases .
Napyradiomycin B4 exhibits several notable physical and chemical properties:
These properties influence its stability, formulation, and application in medicinal chemistry .
The scientific applications of napyradiomycin B4 are diverse:
Research continues to explore these applications, aiming to harness napyradiomycin B4's unique properties for clinical use .
Napyradiomycin B4 (C₂₅H₃₁ClO₇) is a halogenated meroterpenoid primarily isolated from marine-derived and terrestrial Streptomyces species. The producing strain Streptomyces species strain CA-271078 (closely related to Streptomyces aculeolatus) was cultured in R358 medium at 28°C for 6–7 days. Fermentation broth was extracted with acetone, followed by liquid-liquid partitioning with ethyl acetate. Bioassay-guided fractionation using reversed-phase C18 chromatography and semipreparative HPLC yielded Napyradiomycin B4 alongside congeners [2] [7] [9]. Earlier isolation from Chainia rubra (reclassified as Streptomyces ruber) MG802-AF1 involved similar extraction protocols, highlighting the compound’s consistent recovery across strains [1]. Purification leverages the compound’s moderate polarity, with typical yields of 0.5–2.0 mg/L depending on strain optimization [3] [9].
Table 1: Isolation Sources and Methods for Napyradiomycin B4
Producing Strain | Source Material | Extraction Solvent | Chromatography Steps | Reference |
---|---|---|---|---|
Streptomyces sp. CA-271078 | Marine ascidian | Ethyl acetate | C18 RP, Semipreparative HPLC | [2][7][9] |
Chainia rubra MG802-AF1 | Terrestrial soil | Organic solvents | Silica gel, C18 RP | [1] |
Streptomyces kebangsaanensis | Soil | Ethyl acetate | LH-20 Sephadex, HPLC | [10] |
Structural characterization of Napyradiomycin B4 employs a multi-spectroscopic approach:
Table 2: Key Nuclear Magnetic Resonance Assignments for Napyradiomycin B4 (DMSO-d₆)
Position | δH (ppm), Mult. (J in Hz) | δC (ppm) | Correlations (Heteronuclear Multiple Bond Correlation) |
---|---|---|---|
3 | 3.88 (d, 6.8) | 67.0 | C-2, C-4a, C-5, C-10a |
4 | 7.10 (d, 6.9) | 140.2 | C-2, C-5, C-10a |
5 | - | 196.3 | - |
7 | 6.60 (d, 2.0) | 108.2 | C-5, C-6, C-8, C-8a |
9 | 6.96 (d, 2.0) | 115.7 | C-5a, C-7, C-8, C-10 |
16 | 3.70 (dd, 12.2, 4.0) | 58.9 | C-14, C-15, C-17 |
18 | 1.44 (s) | 22.4 | C-11, C-12, C-13 |
20 | 1.17 (s) | 29.0 | C-1, C-2, C-3 |
The absolute configuration of Napyradiomycin B4 was unambiguously assigned as 4aR using single-crystal X-ray diffraction. Crystals grown from methanol/chloroform mixtures revealed a triclinic space group P1. The structure refinement (R factor = 0.059) confirmed R stereochemistry at C4a, critical for the compound’s spatial orientation. Additionally, the cyclohexane ring adopts a chair conformation with the C3 chlorine substituent in an equatorial position. This configuration was extrapolated to establish stereochemistry across other napyradiomycins, as C4a serves as a conserved chiral center [1] [4].
Napyradiomycin B4’s bioactivity is governed by its stereochemistry:
Napyradiomycin B4 belongs to the Type B classification, distinguished by a chlorinated cyclohexane ring formed via halocyclization of a geranyl side chain. Key class comparisons include:
Table 3: Structural Classification of Napyradiomycins
Class | Core Structure | Key Features | Example Compound |
---|---|---|---|
A | Linear terpenoid | Uncyclized geranyl chain; C7 methylation | Napyradiomycin A1 |
B | Chloro-cyclohexane | 6,6,6-tricyclic; C3 equatorial chlorine | Napyradiomycin B4 |
C | 14-Membered carbocyclic macrocycle | C7-C10a cyclization; 12E,16E geometry | Napyradiomycin C1 |
D | 14-Membered ether macrocycle | Oxygen bridge between prenyl/C8a | Napyradiomycin D1 |
Napyradiomycin B4’s unique chloro-cyclohexane architecture underpins its role as a biosynthetic intermediate for epoxide-forming reactions and a template for halogenase activity in meroterpenoid pathways [1] [4] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8